molecular formula C16H11N3O2S B12193306 N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

Cat. No.: B12193306
M. Wt: 309.3 g/mol
InChI Key: NOAFHYUKFCURFQ-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a heterocyclic compound that features a unique combination of imidazo[1,2-a]pyridine, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multicomponent reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C16H11N3O2S/c20-16(11-5-3-9-21-11)18-15-14(12-6-4-10-22-12)17-13-7-1-2-8-19(13)15/h1-10H,(H,18,20)

InChI Key

NOAFHYUKFCURFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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